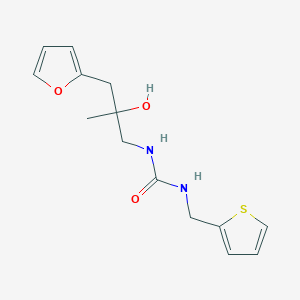

1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-ylmethyl)urea

Description

The compound 1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-ylmethyl)urea is a urea derivative featuring two distinct heterocyclic substituents: a furan-2-yl group and a thiophen-2-ylmethyl moiety. The urea core (–NH–CO–NH–) is substituted with:

- Substituent 1: A branched chain containing a hydroxyl group (–OH), a methyl group (–CH₃), and a furan-2-yl ring at the β-position.

- Substituent 2: A thiophen-2-ylmethyl group (–CH₂–C₄H₃S), introducing sulfur-containing aromaticity.

Properties

IUPAC Name |

1-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-14(18,8-11-4-2-6-19-11)10-16-13(17)15-9-12-5-3-7-20-12/h2-7,18H,8-10H2,1H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTFZFARGKZYPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)NCC2=CC=CS2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

-

Formation of the Intermediate Alcohol:

- Starting with a furan derivative, such as furan-2-carboxaldehyde, undergoes an aldol condensation with acetone to form 3-(furan-2-yl)-2-hydroxy-2-methylpropanal.

- This intermediate is then reduced to 3-(furan-2-yl)-2-hydroxy-2-methylpropanol using a reducing agent like sodium borohydride.

-

Urea Formation:

- The alcohol is then reacted with thiophen-2-ylmethyl isocyanate under mild conditions to form the final urea compound. This step typically requires a catalyst or a base to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as converting the urea moiety to an amine.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogenating agents or organometallic reagents under controlled conditions.

Major Products: The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features that may interact with biological targets.

Industry: Utilized in the synthesis of materials with specific electronic or optical properties, given the presence of furan and thiophene rings.

Mechanism of Action

The mechanism of action of 1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan and thiophene rings can engage in π-π interactions or hydrogen bonding with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Structural Analogues from Published Literature

Key Observations :

Heterocyclic Diversity :

- The target compound’s combination of furan and thiophene is distinct from analogs in and , which often pair furan with naphthalene or pyrazole . Thiophene’s sulfur atom may enhance π-stacking or metal-binding capabilities compared to oxygen-rich furan derivatives.

- Compounds in use tetrahydrobenzo[b]thiophene , a fused bicyclic system, offering rigidity but reduced aromaticity compared to the target’s simple thiophen-2-ylmethyl group .

Functional Group Impact :

- The hydroxyl group in the target compound’s propyl chain could improve solubility relative to purely hydrophobic analogs like those in .

- Semicarbazide-linked pyrazolines () share urea-like motifs but lack thiophene, limiting direct comparisons .

The target’s branched hydroxypropyl chain may further complicate synthesis.

Physicochemical and Electronic Properties

Table 2: Hypothetical Property Comparison Based on Structural Features

Notes :

- The target’s thiophene may confer stronger intermolecular interactions (e.g., sulfur-mediated hydrogen bonding) compared to furan-only analogs.

- Hydroxypropyl groups could mimic natural substrates in enzymatic binding, a feature absent in ’s benzoyl derivatives .

Biological Activity

1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound notable for its unique structural features, including furan and thiophene rings. These heterocyclic components contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H15N3O3S |

| Molecular Weight | 297.34 g/mol |

| CAS Number | 1798456-56-0 |

The presence of hydroxyl groups enhances solubility in polar solvents, while the aromatic rings contribute to stability and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can engage in π–π interactions and hydrogen bonding , which influence its binding affinity to these targets. This interaction can modulate several biochemical pathways, potentially leading to therapeutic effects such as:

- Antimicrobial Activity: The compound has shown promise in inhibiting growth in various bacterial strains.

- Antioxidant Properties: Its structural features may confer protective effects against oxidative stress.

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene and furan have been shown to inhibit the growth of Staphylococcus aureus and Candida albicans . The mechanism often involves disruption of cellular membranes or interference with metabolic pathways.

Antioxidant Activity

Research indicates that compounds containing furan and thiophene moieties possess antioxidant capabilities. They can scavenge free radicals and reduce oxidative damage in cellular models . This activity is crucial for potential applications in preventing diseases associated with oxidative stress.

Case Studies

- In Vitro Studies: A series of experiments evaluated the compound's effects on cancer cell lines. Results indicated that it could induce apoptosis in human fibrosarcoma cells by modulating thioredoxin reductase activity, a key target in cancer therapy .

- Enzyme Inhibition: The compound has been tested for its inhibitory effects on enzymes like carbonic anhydrases, which are vital for physiological processes including pH regulation . The sulfonamide group enhances its interaction with these enzymes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-ylmethyl)urea, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via urea bridge formation between isocyanates and amines. For example, analogous urea derivatives are prepared by reacting substituted isocyanates (e.g., furan-2-ylmethyl isocyanate) with amines (e.g., thiophen-2-ylmethylamine) in inert solvents like dichloromethane or toluene under reflux. A base (e.g., triethylamine) neutralizes HCl byproducts. Optimization includes controlling stoichiometry, solvent polarity, and reaction time (e.g., 12–24 hours) .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Solvent | DCM/Toluene |

| Temperature | Reflux (~40–110°C) |

| Base | Triethylamine |

| Reaction Time | 12–24 hours |

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : Use and NMR to verify substituent connectivity. For example, the hydroxy group (2-hydroxy-2-methylpropyl) shows a broad singlet (~1.5 ppm for -OH), while aromatic protons (furan/thiophene) appear at 6.5–7.5 ppm .

- IR : Confirm urea carbonyl (C=O) stretch at ~1640–1680 cm and hydroxyl (-OH) stretch at ~3300 cm .

- HRMS : Validate molecular formula (e.g., CHNOS) with <5 ppm mass accuracy .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity or physicochemical properties?

- Methodological Answer :

- DFT : Calculate electronic properties (HOMO/LUMO energies) to assess reactivity. Tools like Gaussian or ORCA can model the urea backbone’s hydrogen-bonding capacity with biological targets .

- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., kinases) or receptors. Focus on the furan/thiophene moieties as potential binding motifs .

- Example Workflow :

Optimize geometry using B3LYP/6-31G(d).

Dock into a protein active site (e.g., EGFR kinase).

Analyze binding affinity (ΔG) and key residues (e.g., Lys721, Asp831).

Q. What strategies resolve contradictions in biological activity data (e.g., varying IC values across assays)?

- Methodological Answer :

- Assay Standardization : Normalize protocols (e.g., cell line passage number, incubation time) to reduce variability.

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing thiophene with phenyl) to isolate pharmacophoric groups.

Q. How can regioselective modifications (e.g., alkylation of the furan/thiophene rings) enhance target selectivity?

- Methodological Answer :

- Catalytic Strategies : Employ Ru-catalyzed C3 alkylation of the furan/thiophene rings using acrylic acid derivatives (e.g., methyl acrylate) to introduce functional groups without disrupting the urea core .

- Protection/Deprotection : Temporarily protect the hydroxyl group (e.g., with TBSCl) during alkylation to prevent side reactions .

Data Contradiction Analysis

Q. How to address inconsistent solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Screening : Use a tiered approach:

Test in DMSO (polar aprotic) and hexane (nonpolar).

Use Hansen solubility parameters to identify optimal solvents (e.g., logP ~1.7 suggests moderate polarity) .

- Salt Formation : Improve aqueous solubility by converting the urea to a hydrochloride salt via HCl gas treatment in diethyl ether .

Physicochemical Characterization

Q. What methods determine logP, pKa, and polar surface area (PSA) for pharmacokinetic profiling?

- Methodological Answer :

- logP : Use shake-flask (octanol/water partition) or HPLC retention time correlation .

- pKa : Perform potentiometric titration (e.g., Sirius T3 instrument) to measure urea NH acidity (~8–10) .

- PSA : Calculate via software (e.g., Molinspiration) using atomic contributions (e.g., urea O/N: ~40 Ų) .

Biological Evaluation

Q. How to design in vitro assays to evaluate antitumor potential without overinterpreting false positives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.